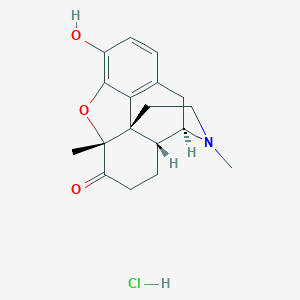
1,1-Dimethylsilinan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethylsilinan-4-one is an organosilicon compound with the molecular formula C6H12OSi It is a member of the silinane family, characterized by a silicon atom bonded to a carbon ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dimethylsilinan-4-one can be synthesized through several methods. One common approach involves the reaction of dimethylchlorosilane with a suitable nucleophile, such as a Grignard reagent, followed by cyclization to form the silinane ring. The reaction conditions typically involve anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethylsilinan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming silanols.
Substitution: The silicon atom in this compound can undergo nucleophilic substitution reactions, where the silicon-carbon bonds are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. These reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions, often requiring catalysts to facilitate the process.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Silanols.
Substitution: Various substituted silinanes, depending on the nucleophile used.
Scientific Research Applications
1,1-Dimethylsilinan-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds. Its unique reactivity makes it valuable in developing new materials and catalysts.
Biology: The compound’s ability to form stable bonds with biological molecules makes it useful in bioconjugation and drug delivery systems.
Medicine: Research is ongoing into its potential use in developing new pharmaceuticals, particularly in targeting specific molecular pathways.
Industry: It is used in the production of silicone-based materials, which have applications in electronics, coatings, and sealants.
Mechanism of Action
The mechanism of action of 1,1-Dimethylsilinan-4-one involves its ability to form stable bonds with various functional groups. The silicon atom can act as a Lewis acid, facilitating reactions with nucleophiles. This property is exploited in catalysis and material science, where the compound can promote specific chemical transformations.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethylsilacyclobutane: Similar in structure but with a different ring size, leading to variations in reactivity and stability.
Dimethyltrimethylenesilane: Another related compound with different substituents on the silicon atom, affecting its chemical properties.
Uniqueness
1,1-Dimethylsilinan-4-one is unique due to its specific ring structure and the presence of a carbonyl group. This combination of features gives it distinct reactivity patterns, making it valuable in applications where other silinanes may not be suitable.
Properties
IUPAC Name |
1,1-dimethylsilinan-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14OSi/c1-9(2)5-3-7(8)4-6-9/h3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWAMCPLZPXFCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(CCC(=O)CC1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14OSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30338161 |
Source


|
| Record name | 1,1-dimethylsilinan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30338161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18276-42-1 |
Source


|
| Record name | 1,1-dimethylsilinan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30338161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














